

Technical Guide: Spectral and Synthetic Profile of 4-(4-Nitrobenzyl)morpholine

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Compound of Interest

Compound Name: 4-(4-Nitrobenzyl)morpholine

Cat. No.: B1269181

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and synthetic methodology for **4-(4-nitrobenzyl)morpholine**, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines documented crystallographic information with predicted spectral data based on the compound's structure and analysis of analogous molecules.

Core Compound Information

Property	Value	Reference
Chemical Name	4-(4-Nitrobenzyl)morpholine	
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	222.24 g/mol	[1]
CAS Number	6425-46-3	
Canonical SMILES	C1COCCN1CC2=CC=C(C=C2)O	

Spectral Data Summary

While complete, experimentally verified spectra for **4-(4-nitrobenzyl)morpholine** are not readily available in the searched literature, the following tables summarize the expected and observed data. Predicted values are derived from standard spectroscopic principles and data from structurally similar compounds, such as 4-(4-nitrophenyl)morpholine.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.15	d	2H	Aromatic CH (ortho to NO_2)	Expected downfield shift due to the strong electron-withdrawing effect of the nitro group.
~7.50	d	2H	Aromatic CH (meta to NO_2)	
~3.70	t	4H	$-\text{O}-\text{CH}_2-$ (morpholine)	Typical chemical shift for protons adjacent to the oxygen in a morpholine ring.
~3.60	s	2H	$-\text{N}-\text{CH}_2-\text{Ar}$ (benzylic)	Singlet for the benzylic protons.
~2.50	t	4H	$-\text{N}-\text{CH}_2-$ (morpholine)	Typical chemical shift for protons adjacent to the nitrogen in a morpholine ring.

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment	Notes
~147	Aromatic C-NO ₂	Quaternary carbon attached to the nitro group, significantly deshielded.
~145	Aromatic C-CH ₂	Quaternary aromatic carbon.
~129	Aromatic CH (meta to NO ₂)	
~124	Aromatic CH (ortho to NO ₂)	
~67	-O-CH ₂ - (morpholine)	Carbon adjacent to oxygen in the morpholine ring.
~63	-N-CH ₂ -Ar (benzylic)	Benzylic carbon.
~54	-N-CH ₂ - (morpholine)	Carbon adjacent to nitrogen in the morpholine ring.

Table 3: Predicted Mass Spectrometry Data

m/z Value	Predicted Fragment Ion
222.1	[M] ⁺ (Molecular Ion)
136.0	[M - C ₄ H ₈ NO] ⁺
120.0	[M - C ₅ H ₁₀ NO] ⁺
86.1	[C ₄ H ₈ NO] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

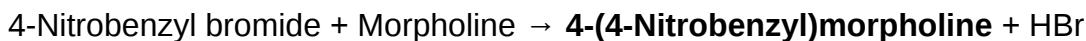
Wavenumber (cm ⁻¹)	Assignment	Functional Group
~2950-2800	C-H stretch	Alkane
~1595, ~1490	C=C stretch	Aromatic Ring
~1520, ~1345	N-O asymmetric/symmetric stretch	Nitro Group
~1115	C-O-C stretch	Ether (Morpholine)
~850	C-H out-of-plane bend	p-disubstituted benzene

Experimental Protocols

While the specific experimental details from the cited synthesis by Tsou et al. (2008) are not fully available, a general and reliable method for the synthesis of **4-(4-nitrobenzyl)morpholine** is the nucleophilic substitution of a 4-nitrobenzyl halide with morpholine.

General Synthesis of **4-(4-Nitrobenzyl)morpholine**

Reaction:



Materials:

- 4-Nitrobenzyl bromide
- Morpholine (2 equivalents)
- Acetonitrile (or other suitable polar aprotic solvent)
- Sodium bicarbonate (or other suitable base)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-nitrobenzyl bromide in acetonitrile in a round-bottom flask.
- Add morpholine (2 equivalents) to the solution at room temperature. The second equivalent of morpholine acts as a base to neutralize the HBr formed. Alternatively, one equivalent of morpholine and one equivalent of a non-nucleophilic base like sodium bicarbonate can be used.
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(4-nitrobenzyl)morpholine**.

Characterization:

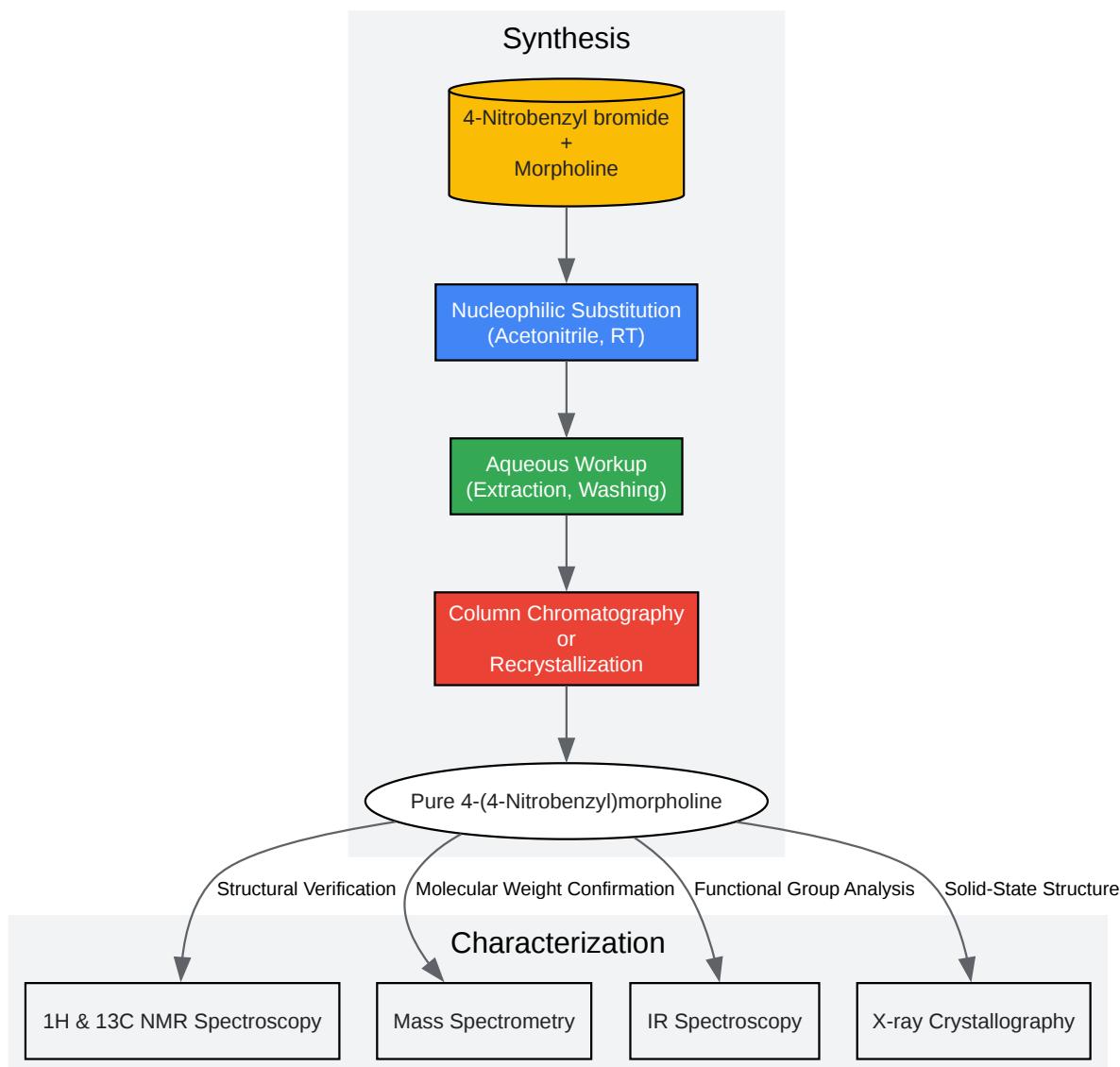
The final product should be characterized by ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity. The obtained spectral data should align with the predicted values in Tables 1-4.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **4-(4-nitrobenzyl)morpholine**.

Experimental Workflow for 4-(4-Nitrobenzyl)morpholine

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Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of the spectral and synthetic aspects of **4-(4-nitrobenzyl)morpholine** for professionals in the field of drug development and chemical

research. Further experimental work is encouraged to establish a definitive and comprehensive spectral library for this important chemical intermediate.

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References

- 1. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
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